molecular formula C22H22O11 B10818264 6-beta-D-glucopyranosyl-3',4',5-trihydroxy-7-methoxyflavone

6-beta-D-glucopyranosyl-3',4',5-trihydroxy-7-methoxyflavone

Cat. No.: B10818264
M. Wt: 462.4 g/mol
InChI Key: DLVLXOYLQKCAME-NOYZTADKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone is a flavonoid compound known for its diverse biological activities. It is characterized by the presence of a glucopyranosyl group attached to the flavone structure, which includes multiple hydroxyl groups and a methoxy group. This compound is found in various plants and has been studied for its potential health benefits and applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone typically involves the glycosylation of a flavonoid precursor. One common method is the use of glycosyl donors such as glucopyranosyl bromide in the presence of a catalyst like silver carbonate. The reaction is carried out under anhydrous conditions to ensure the successful attachment of the glucopyranosyl group to the flavonoid core .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as plants known to contain high levels of flavonoids. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using industrial reactors and controlled conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a model compound to study glycosylation reactions and flavonoid chemistry.

    Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Potential therapeutic agent for conditions like cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of nutraceuticals, cosmetics, and functional foods

Mechanism of Action

The biological effects of 6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone are primarily attributed to its ability to modulate various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-beta-D-glucopyranosyl-3’,4’,5-trihydroxy-7-methoxyflavone is unique due to its specific glycosylation pattern, which enhances its solubility, stability, and bioavailability compared to its aglycone counterparts. This unique structure also contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-6-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

InChI

InChI=1S/C22H22O11/c1-31-13-6-14-16(11(26)5-12(32-14)8-2-3-9(24)10(25)4-8)19(28)17(13)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-25,27-30H,7H2,1H3/t15?,18-,20+,21?,22+/m1/s1

InChI Key

DLVLXOYLQKCAME-NOYZTADKSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)[C@H]4C([C@H]([C@@H](C(O4)CO)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)C4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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